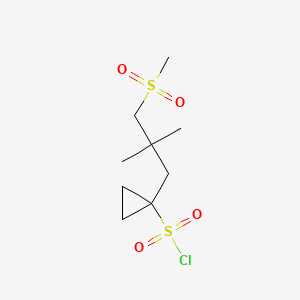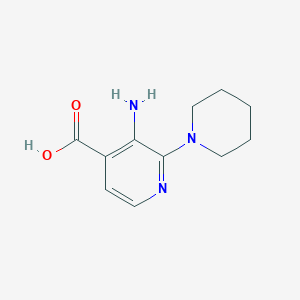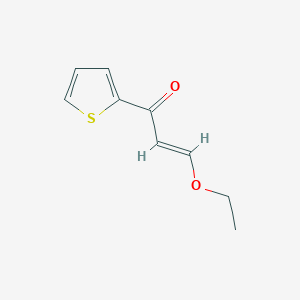
3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic chalcone derivative. Chalcones are a class of organic compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The thiophene ring in this compound introduces unique properties, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and a ketone in the presence of a base. For this compound, the reaction involves thiophene-2-carbaldehyde and ethyl acetoacetate in a basic medium .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Claisen-Schmidt condensation remains a fundamental approach. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time to achieve higher yields .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols .
Scientific Research Applications
3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound has shown affinity for enzymes such as cyclooxygenase-1 (COX-1) and transient receptor potential ankyrin 1 (TRPA1) channels.
Pathways Involved: It modulates inflammatory pathways by inhibiting the production of nitric oxide and reducing oxidative stress.
Comparison with Similar Compounds
3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: This compound is a potent tyrosinase inhibitor with applications in skin whitening.
1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Known for its antinociceptive and hypoglycemic effects.
Uniqueness: 3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one stands out due to its unique ethoxy group, which influences its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic properties and therapeutic potentials compared to similar compounds .
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H10O2S/c1-2-11-6-5-8(10)9-4-3-7-12-9/h3-7H,2H2,1H3/b6-5+ |
InChI Key |
NTCSVLDDFOBVSC-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=CS1 |
Canonical SMILES |
CCOC=CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


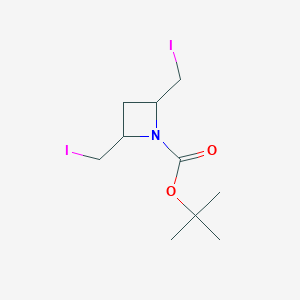
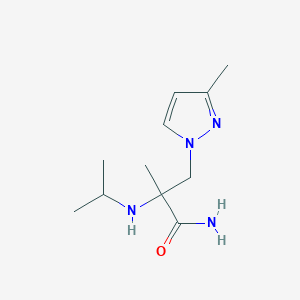
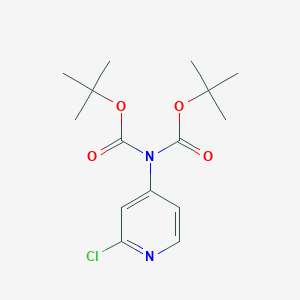
![5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13644159.png)
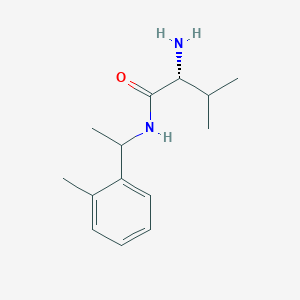
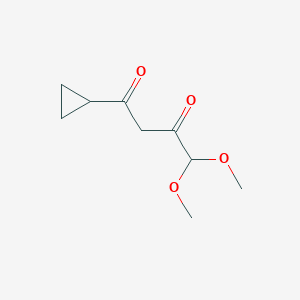
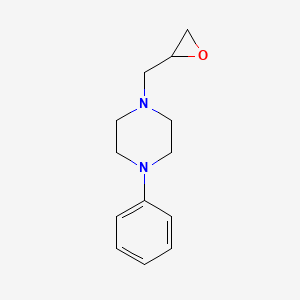


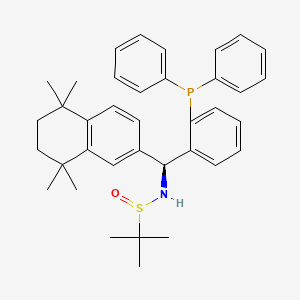
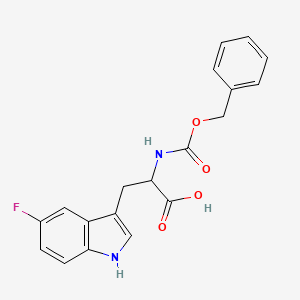
![N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)
